QWF Peptide - 126088-82-2

QWF Peptide

Catalog Number: EVT-427531
CAS Number: 126088-82-2
Molecular Formula: C38H43N5O8
Molecular Weight: 697.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Classification

QWF Peptide falls under the category of synthetic peptides, specifically classified as a tripeptide due to its composition of three amino acids. It is utilized in various scientific fields, including medicinal chemistry, neurobiology, and pharmacology, for its therapeutic potential in conditions related to pain and inflammation.

Synthesis Analysis

The synthesis of QWF Peptide is typically accomplished through solid-phase peptide synthesis (SPPS). This method allows for the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps involved in the synthesis include:

  1. Coupling: The amino acids are coupled using reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole, facilitating the formation of peptide bonds between the amino acids.
  2. Deprotection: Protecting groups on the amino acids are removed using trifluoroacetic acid.
  3. Cleavage: The synthesized peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield .

In industrial settings, automated peptide synthesizers are employed to enhance scalability and efficiency while maintaining compliance with regulatory standards.

Molecular Structure Analysis

The molecular structure of QWF Peptide can be characterized by its sequence of amino acids and their respective side chains. The arrangement includes:

  • Glutamine (Gln): Contributes to the peptide's hydrophilicity.
  • D-Tryptophan (D-Trp): Provides aromatic properties and influences binding interactions.
  • Phenylalanine (Phe): Adds hydrophobic characteristics that may affect receptor interactions.

The specific stereochemistry, particularly the presence of D-amino acids like D-Tryptophan, plays a crucial role in the peptide's biological activity by enhancing stability against enzymatic degradation.

Chemical Reactions Analysis

QWF Peptide can participate in several types of chemical reactions:

  1. Oxidation: Can form disulfide bonds which are critical for structural stability.
    • Common reagents: Hydrogen peroxide or iodine under mild conditions.
  2. Reduction: Can break disulfide bonds, altering conformation.
    • Common reagents: Dithiothreitol or tris(2-carboxyethyl)phosphine.
  3. Substitution: Functional groups can be replaced through nucleophilic substitution reactions under basic conditions.

These reactions allow for modifications that can impact the biological activity and stability of QWF Peptide.

Mechanism of Action

The mechanism of action for QWF Peptide involves its binding to the neurokinin-1 receptor and Mas-related G protein-coupled receptor X2. By inhibiting these receptors, QWF prevents substance P from exerting its effects on pain transmission and inflammatory responses. This blockade leads to reduced activation of downstream signaling pathways associated with mast cell degranulation, ultimately resulting in diminished inflammatory responses.

Physical and Chemical Properties Analysis

QWF Peptide exhibits several physical and chemical properties that are important for its functionality:

  • Molecular Weight: Approximately 400 Da.
  • Solubility: Generally soluble in aqueous solutions due to the presence of hydrophilic amino acids.
  • Stability: The presence of D-amino acids enhances stability against proteolytic degradation.

These properties contribute to its effectiveness as a therapeutic agent in various applications .

Applications

QWF Peptide has numerous scientific applications across different fields:

  • Chemistry: Serves as a model compound for studying peptide synthesis techniques and modifications.
  • Biology: Investigated for its role in inhibiting neurokinin-1 receptor activity, relevant in pain management and inflammation studies.
  • Medicine: Explored for therapeutic potential in treating chronic pain conditions, asthma, and allergic reactions due to its antagonistic properties against substance P.
  • Pharmaceutical Industry: Utilized in drug discovery processes aimed at developing new therapeutics targeting pain and inflammatory pathways .
Introduction to QWF Peptide

Historical Context and Discovery

QWF Peptide (Boc-Gln-D-Trp(Formyl)-Phe-OBzl; CAS 126088-82-2) emerged from efforts to resolve a long-standing paradox in neuroimmunology: why neurokinin-1 receptor (NK-1R) antagonists showed efficacy in mouse models of inflammation but consistently failed in human clinical trials. Initial research revealed that conventional NK-1R antagonists (e.g., L733060, aprepitant) inhibited mouse MrgprB2 but not its human ortholog MRGPRX2 [3] [6]. This species-specific discrepancy explained the translational gap and spurred the search for dual-pathway inhibitors.

QWF was identified in 2016 through targeted screening of tripeptide NK-1R antagonists. Unlike earlier compounds, QWF demonstrated cross-species activity by antagonizing both NK-1R and MRGPRX2/MrgprB2 [3] [4]. Its discovery provided the first pharmacological tool to concurrently block neurogenic inflammation and mast cell-mediated pseudoallergy, redefining therapeutic strategies for chronic itch and drug hypersensitivity.

Table 1: Key Events in QWF Development

YearEventSignificance
1990sNK-1R antagonists fail clinical trialsRevealed species-specific inflammation mechanisms
2014MRGPRX2 identified on human mast cellsEstablished target for pseudoallergic reactions
2016QWF characterized as dual antagonistSolved translational discrepancy in drug efficacy

Structural Classification as a Tripeptide with Non-Natural Modifications

QWF is a synthetically engineered tripeptide with strategic non-natural modifications enabling dual receptor antagonism:

  • Backbone: Gln-D-Trp-Phe sequence with N-terminal tert-butyloxycarbonyl (Boc) protection
  • Key Modifications:
  • D-tryptophan: Chirality inversion prevents proteolytic degradation while enhancing receptor fit
  • N-formylation: Formyl group on Trp indole nitrogen enables ionic interactions with MRGPRX2 binding pocket [2] [5]
  • C-terminal benzyl ester: Hydrophobic moiety critical for disrupting substance P binding [5]

The Boc group confers metabolic stability, while D-Trp(Formyl) creates a sterically constrained structure that competitively blocks both NK-1R and MRGPRX2 ligand-binding domains. These modifications increase molecular weight (697.78 g/mol) compared to natural tripeptides but optimize target engagement [2] [10].

Table 2: Structural Features of QWF Peptide

PositionResidue/ModificationFunction
N-terminusBoc groupMetabolic stability & membrane penetration
Position 1GlnHydrogen bonding with receptor residues
Position 2D-Trp(Formyl)Chirality & formylation enable MRGPRX2 binding
Position 3Phe-OBzlHydrophobic interaction with receptor pockets
C-terminusBenzyl esterBlocks C-terminal recognition by proteases

Role in Bridging Neurokinin and Mas-Related GPCR Pathways

QWF’s therapeutic significance lies in its simultaneous modulation of two distinct inflammation pathways:

  • Neurokinin Pathway: As a substance P (SP) antagonist (IC₅₀ = 90 nM), QWF blocks canonical NK-1R signaling, inhibiting neurogenic inflammation and pain transmission [2] [4].

  • MRGPRX2 Pathway: QWF binds MRGPRX2’s extracellular loop 2 (ECL2), preventing SP-induced and drug-induced mast cell degranulation (IC₅₀ = 4.7 μM in guinea pig trachea) [5] [6]. This inhibits pseudoallergic responses to agents like compound 48/80, fluoroquinolones, and neuromuscular blocking drugs [3] [8].

Mechanistic Insights:

  • Calcium Flux Inhibition: QWF suppresses intracellular Ca²⁺ mobilization in mast cells (LAD2 line) and sensory neurons by >80% at 10 μM [3] [6]
  • Degranulation Blockade: Reduces β-hexosaminidase release by 70-90% in response to SP, vancomycin, or ciprofloxacin [3] [8]
  • Itch Modulation: In vivo, QWF (5 mg/kg) reduces compound 48/80-induced scratching in mice by 65% via MrgprA1/B2 inhibition [3] [4]

Table 3: Pathway Interactions Targeted by QWF

PathwayReceptorQWF ActionFunctional Outcome
NeurokininNK-1RCompetitive antagonismBlocks neurogenic inflammation
Mast cell degran.MRGPRX2Allosteric inhibitionPrevents pseudoallergic reactions
Sensory signalingMrgprA1Ligand displacementSuppresses non-histaminergic itch

Properties

CAS Number

126088-82-2

Product Name

QWF Peptide

IUPAC Name

benzyl (2S)-2-[[(2R)-2-[[(2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-(1-formylindol-3-yl)propanoyl]amino]-3-phenylpropanoate

Molecular Formula

C38H43N5O8

Molecular Weight

697.8 g/mol

InChI

InChI=1S/C38H43N5O8/c1-38(2,3)51-37(49)42-29(18-19-33(39)45)34(46)40-30(21-27-22-43(24-44)32-17-11-10-16-28(27)32)35(47)41-31(20-25-12-6-4-7-13-25)36(48)50-23-26-14-8-5-9-15-26/h4-17,22,24,29-31H,18-21,23H2,1-3H3,(H2,39,45)(H,40,46)(H,41,47)(H,42,49)/t29-,30+,31-/m0/s1

InChI Key

ZFZOHFAASQHWER-YPKYBTACSA-N

SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Synonyms

BGTCPO
Boc-Gln-Trp(CHO)-Phe-OBzl
N(alpha)-(N(alpha)-(N(alpha)-(tert-butyloxycarbonyl)glutaminyl)-N(1)-formyl-tryptophyl)phenylalanine benzyl este

Canonical SMILES

CC(C)(C)OC(=O)NC(CCC(=O)N)C(=O)NC(CC1=CN(C2=CC=CC=C21)C=O)C(=O)NC(CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C=O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)OCC4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.